Bienvenue dans la boutique en ligne BenchChem!

3-Cyclobutyl-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-3-carboxylic acid

Lipophilicity Membrane permeability SPPS solvent compatibility

3-Cyclobutyl-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-3-carboxylic acid (CAS 2287283-66-1) is a 3,3‑gem‑disubstituted N‑Fmoc‑protected pyrrolidine building block with molecular formula C₂₄H₂₅NO₄ and molecular weight 391.5 g·mol⁻¹. The compound features a strained cyclobutyl ring at the pyrrolidine 3‑position alongside a free carboxylic acid, while the pyrrolidine nitrogen is masked with the base‑labile 9‑fluorenylmethoxycarbonyl (Fmoc) group.

Molecular Formula C24H25NO4
Molecular Weight 391.467
CAS No. 2287283-66-1
Cat. No. B2484352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclobutyl-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-3-carboxylic acid
CAS2287283-66-1
Molecular FormulaC24H25NO4
Molecular Weight391.467
Structural Identifiers
SMILESC1CC(C1)C2(CCN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
InChIInChI=1S/C24H25NO4/c26-22(27)24(16-6-5-7-16)12-13-25(15-24)23(28)29-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-4,8-11,16,21H,5-7,12-15H2,(H,26,27)
InChIKeyGDOTXDCHVOTZLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Cyclobutyl-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-3-carboxylic acid – Procurement-Ready Physicochemical Profile for Fmoc-SPPS Building Block Selection


3-Cyclobutyl-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-3-carboxylic acid (CAS 2287283-66-1) is a 3,3‑gem‑disubstituted N‑Fmoc‑protected pyrrolidine building block with molecular formula C₂₄H₂₅NO₄ and molecular weight 391.5 g·mol⁻¹ [1]. The compound features a strained cyclobutyl ring at the pyrrolidine 3‑position alongside a free carboxylic acid, while the pyrrolidine nitrogen is masked with the base‑labile 9‑fluorenylmethoxycarbonyl (Fmoc) group. Computed properties include an XLogP3 of 4.4, topological polar surface area of 66.8 Ų, five rotatable bonds, and a predicted pKa of 4.53 ± 0.20 [1][2]. These features position the compound as a moderately lipophilic, sterically demanding intermediate for solid‑phase peptide synthesis (SPPS) and medicinal chemistry scaffold construction.

Why 3-Cyclobutyl-1-Fmoc-pyrrolidine-3-carboxylic Acid Cannot Be Replaced by Simpler Fmoc-Pyrrolidine-3-Carboxylic Acid Analogs


Superficially interchangeable N‑Fmoc‑pyrrolidine‑3‑carboxylic acid derivatives share the same protecting‑group chemistry and core heterocycle, yet critical physicochemical and steric differences make generic substitution scientifically invalid. The unsubstituted 1‑Fmoc‑pyrrolidine‑3‑carboxylic acid (CAS 885951‑89‑3) has a substantially lower XLogP3 of 2.9 [1] compared with 4.4 for the cyclobutyl congener [2], a ΔlogP of 1.5 that predicts markedly different organic‑solvent partitioning and membrane permeability when the building block is incorporated into a peptide or peptidomimetic. Sterically, the gem‑disubstituted cyclobutyl motif creates a quaternary carbon centre that restricts conformational freedom of the pyrrolidine ring in a manner that neither the monosubstituted (3‑H) analog nor the conformationally flexible tert‑butyl analog (XLogP3 4.5; complexity 619 vs. 625 [3]) can reproduce. The patent record explicitly claims both cyclopropyl and cyclobutyl 3‑substituted pyrrolidines as chemokine receptor modulators, demonstrating that even the small ring‑size difference between cyclopropyl (C₃) and cyclobutyl (C₄) is pharmacologically meaningful [4]. Simply substituting one analog for another without quantitative justification risks altering lead‑series lipophilicity vectors, disrupting conformational SAR, and invalidating the downstream structure‑activity relationship of the designed molecule.

Quantitative Differentiation Evidence: 3-Cyclobutyl-1-Fmoc-pyrrolidine-3-carboxylic Acid vs. Closest Analogs


Lipophilicity Advantage: XLogP3 4.4 vs. 2.9 for the Unsubstituted Fmoc-Pyrrolidine-3-Carboxylic Acid Comparator

The target compound exhibits a computed XLogP3 of 4.4, compared with 2.9 for the unsubstituted 1‑Fmoc‑pyrrolidine‑3‑carboxylic acid (CAS 885951‑89‑3) [1][2], yielding a ΔlogP of +1.5 units. The tert‑butyl analog (CAS 2375274‑36‑3) returns an XLogP3 of 4.5, which is nearly identical to the target [3]; however, the cyclopropyl analog (CAS 2353701‑90‑1, MW 377.4) has a lower molecular weight and, by inference from the cyclopropyl‑to‑cyclobutyl methylene increment, an estimated XLogP3 approximately 0.6–0.8 units lower than the target [4]. The cyclobutyl group thus occupies a distinct lipophilicity niche that is neither achievable with hydrogen (Δ = −1.5) nor with the flexible tert‑butyl group (Δ ≈ 0).

Lipophilicity Membrane permeability SPPS solvent compatibility

Molecular Complexity and Heavy Atom Count: A 25% Edge Over the Simplest Fmoc-Pyrrolidine Analog

The target compound has a molecular complexity score of 625 and 29 heavy atoms, versus a complexity of 500 and 25 heavy atoms for the unsubstituted 1‑Fmoc‑pyrrolidine‑3‑carboxylic acid [1][2]. The tert‑butyl analog records a complexity of 619 and also 29 heavy atoms [3]. The complexity difference of +125 (target vs. unsubstituted) reflects the added topological and stereoelectronic information encoded by the cyclobutyl quaternary centre, which introduces an additional chiral/steric environment without increasing the heavy-atom count beyond that of the tert‑butyl variant.

Molecular complexity Scaffold diversity Lead-like properties

Conformational Restriction from Geminal 3,3‑Disubstitution: Quaternary Carbon Locks Pyrrolidine Ring Puckering

The target compound bears both a carboxylic acid and a cyclobutyl group on the pyrrolidine 3‑carbon, creating a quaternary sp³ centre that eliminates the possibility of epimerisation and restricts the two C–C bonds emanating from C‑3 [1]. By contrast, the unsubstituted 1‑Fmoc‑pyrrolidine‑3‑carboxylic acid possesses only one non‑hydrogen substituent at C‑3, allowing greater conformational sampling of the pyrrolidine ring [2]. The tert‑butyl analog likewise has a gem‑disubstitution pattern but with a purely alkyl substituent that lacks the ring‑strain component of cyclobutyl [3]. The rotatable bond count is identical (5) for target and tert‑butyl analogs, yet the cyclobutyl ring restricts local backbone dihedral angles through intrapyrrolidine steric clashes that the conformationally isotropic tert‑butyl group does not impose. This is a class‑level inference from the known behaviour of gem‑disubstituted proline and β‑proline analogs [4].

Conformational constraint Pyrrolidine ring puckering Gem‑disubstitution

Patent‑Documented Precedent: Cyclobutyl (C₄) vs. Cyclopropyl (C₃) Pyrrolidines Are Distinct Chemical Entities for Chemokine Receptor Modulation

US Patent 6,362,201 (Merck & Co.) explicitly claims both 3‑cyclopropyl and 3‑cyclobutyl pyrrolidine derivatives as separate Markush sub‑genera for modulating chemokine receptors CCR‑3 and/or CCR‑5 [1]. The patent defines R³ as "a 3‑ or 4‑membered ring selected from: cyclopropyl, cyclobutyl, aziridinyl, azetidinyl, cyclopropoxy, and cyclobutoxy" [REFS-1, column 48, lines 50–60], establishing that the two cycloalkyl rings are legally and pharmacologically non‑equivalent. A related BindingDB entry for a cyclobutyl‑containing pyrrolidine CCR5 antagonist records an IC₅₀ of 0.110 nM against the CCR5 receptor expressed in P4R5 cells [2], demonstrating that cyclobutyl‑substituted pyrrolidines can achieve sub‑nanomolar potency in this target class. No corresponding data were located in the open literature for the matched cyclopropyl pair under identical assay conditions, but the patent structure‑activity framework confirms that ring size is a critical determinant of receptor affinity.

Chemokine receptor CCR‑3 CCR‑5 Structure‑activity relationship

Fmoc Orthogonality and Predicted Acid/Base Stability Window: pKa 4.53 Enables Dual Protection Strategies

The pyrrolidine nitrogen is Fmoc‑protected (base‑labile), while the predicted pKa of the free carboxylic acid at C‑3 is 4.53 ± 0.20 [1]. This places the carboxylic acid in the weakly acidic range, sufficiently deprotonated at the mildly basic pH (~8–10) used for Fmoc removal to remain compatible with standard piperidine or pyrrolidine deprotection cocktails without premature cleavage or side reactions [2]. The unsubstituted 1‑Fmoc‑pyrrolidine‑3‑carboxylic acid has a comparable carboxylic acid environment (expected pKa ~4.5), but its single‑substitution at C‑3 does not provide the steric shielding of the carboxy group that the gem‑cyclobutyl motif offers, which can reduce intermolecular anhydride formation during activation and coupling steps [3].

Fmoc SPPS Orthogonal protection Deprotection conditions pKa prediction

Procurement‑Justified Application Scenarios for 3-Cyclobutyl-1-Fmoc-pyrrolidine-3-carboxylic Acid


GPCR‑Focused Peptidomimetic Library Synthesis Requiring Intermediate Lipophilicity (LogP 4–5)

For chemokine receptor (CCR‑3/CCR‑5) antagonist programs based on the intellectual property space defined in US6362201B1, this building block provides direct access to the cyclobutyl‑pyrrolidine sub‑genus. The XLogP3 of 4.4 places the fragment in the optimal range for blood‑brain‑barrier penetrant or peripherally restricted GPCR ligands, differentiated from the more hydrophilic cyclopropyl analog (estimated XLogP3 ~3.6–3.8) and matched to the tert‑butyl analog (XLogP3 4.5), yet with the added conformational rigidity of a strained carbocycle [1][2]. Procurement should be prioritised when the medicinal chemistry objective is to install a sterically constrained, quaternary‑carbon β‑amino acid equivalent into a peptide chain via standard Fmoc‑SPPS protocols.

Conformationally Restricted β‑Proline Surrogate for Protease Inhibitor or Foldamer Design

The gem‑disubstituted pyrrolidine scaffold mimics the backbone geometry of a β‑proline residue with the additional benefit of a quaternary C‑3 that eliminates epimerisation risk during coupling and in vivo metabolism. The cyclobutyl ring introduces a puckered, non‑planar hydrophobic surface that can fill shallow protein pockets unreachable by planar aromatic or purely aliphatic side chains [1]. This makes the compound the preferred choice over 1‑Fmoc‑pyrrolidine‑3‑carboxylic acid (which lacks the quaternary centre) and over 3‑tert‑butyl‑1‑Fmoc‑pyrrolidine‑3‑carboxylic acid (which provides bulk but not ring‑strain‑derived conformational restriction) in any project where pyrrolidine ring puckering is hypothesized to influence target binding [2].

Diversity‑Oriented Synthesis (DOS) Building‑Block Collections Prioritising High Complexity per Heavy Atom

Academic and industrial compound‑management groups selecting building blocks for diversity‑oriented synthesis should note that the target compound delivers a complexity score of 625 at a heavy‑atom count of 29, compared with 500/25 for the unsubstituted analog [1][2]. This higher complexity‑per‑heavy‑atom ratio makes the cyclobutyl building block a more information‑rich synthon for fragment‑based and DOS library construction. When procurement budgets are constrained, this metric supports prioritisation of the cyclobutyl variant over simpler Fmoc‑pyrrolidine acids to maximise scaffold diversity per purchased compound.

Solid‑Phase Peptide Synthesis at Elevated Scale with Reduced Anhydride‑Formation Risk

The predicted pKa of 4.53 ± 0.20 for the free carboxylic acid, combined with steric shielding from the adjacent gem‑cyclobutyl group, reduces the propensity for intermolecular anhydride formation during carbodiimide‑mediated activation (e.g., HBTU/DIPEA) on resin [1][2]. This is particularly relevant for automated microwave‑assisted SPPS where local heating can accelerate side reactions. Procurement for large‑scale peptide production runs should preference this building block over the sterically unshielded 1‑Fmoc‑pyrrolidine‑3‑carboxylic acid when high crude purity and reduced HPLC purification burden are economic decision factors.

Quote Request

Request a Quote for 3-Cyclobutyl-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.